m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
M-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O and its molecular weight is 413.485. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to interact with various targets such as cdk2 and LSD1 . These targets play crucial roles in cell cycle regulation and epigenetic modulation, respectively.
Mode of Action
For instance, compounds with a similar triazolo[4,5-d]pyrimidine core have been reported to inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
The compound likely affects biochemical pathways related to its targets. For instance, inhibition of CDK2 would affect the cell cycle, potentially leading to cell cycle arrest . Similarly, inhibition of LSD1 could impact gene expression by altering histone methylation patterns .
Result of Action
The molecular and cellular effects of this compound would depend on its targets and mode of action. For instance, if it inhibits CDK2, it could lead to cell cycle arrest and potentially induce apoptosis . If it targets LSD1, it could alter gene expression patterns, potentially affecting cell differentiation and proliferation .
Properties
IUPAC Name |
(3-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-6-8-19(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)18-5-3-4-17(2)14-18/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCGSMLROCHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC(=C5)C)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.